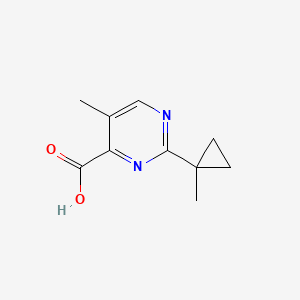

5-Methyl-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methyl-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H12N2O2 It is a pyrimidine derivative, characterized by a pyrimidine ring substituted with a methyl group at the 5-position, a 1-methylcyclopropyl group at the 2-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide.

Introduction of the Methyl Group: The methyl group at the 5-position can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride.

Cyclopropyl Substitution: The 1-methylcyclopropyl group can be introduced via a cyclopropanation reaction, which involves the addition of a cyclopropylcarbene to the pyrimidine ring. This reaction can be catalyzed by transition metals such as rhodium or copper.

Carboxylation: The carboxylic acid group at the 4-position can be introduced through a carboxylation reaction using carbon dioxide in the presence of a strong base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes typically utilize the same synthetic routes as described above but are optimized for higher yields and cost-effectiveness. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing substituents on the pyrimidine ring.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Esterification: Alcohols with sulfuric acid as a catalyst.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted pyrimidine derivatives with new functional groups.

Esterification: Ester derivatives of the original compound.

Scientific Research Applications

5-Methyl-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid

- 2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acids

- Pyrido[2,3-d]pyrimidin-5-one derivatives

Uniqueness

5-Methyl-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-methylcyclopropyl group and the carboxylic acid functionality at specific positions on the pyrimidine ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.

Biological Activity

5-Methyl-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a pyrimidine ring with specific substitutions:

- 5-Methyl group at the 5-position

- 1-Methylcyclopropyl group at the 2-position

- Carboxylic acid functional group at the 4-position

The molecular formula is C10H12N2O2 with a molecular weight of approximately 192.21 g/mol . Its unique structure contributes to its distinct biological properties, making it a subject of interest in medicinal chemistry.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA replication and repair processes, which is crucial for cancer cell proliferation. This suggests potential utility as a lead compound in pharmaceutical development aimed at cancer treatment.

- Modulation of Receptor Functions : Studies have shown that this compound can modulate receptor activities, which may contribute to its antimicrobial and anticancer properties.

Antimicrobial Activity

Preliminary studies indicate that this compound has significant antimicrobial properties. It has been tested against various bacterial strains and demonstrated effectiveness in inhibiting growth, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(2-Methylcyclopropyl)pyrimidine-4-carboxylic acid | C9H10N2O2 | Lacks the 5-methyl group; different cyclopropyl substitution |

| 5-Bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid | C10H12BrN2O2 | Contains bromine instead of a methyl group; potential differences in biological activity |

| 4-Methylpyrrole-2-carboxylic acid | C7H7NO2 | Different ring structure; lacks the pyrimidine framework |

This table illustrates how variations in substitution patterns can influence biological activity. The presence of the methyl group and cyclopropyl moiety in this compound may enhance its interaction with biological targets compared to other compounds.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Anticancer Efficacy : A study demonstrated that modifications to the pyrimidine structure significantly influenced biological efficacy against various cancer cell lines. The compound showed IC50 values comparable to established chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent .

- Antimicrobial Testing : In vitro assays against common pathogens revealed that this compound could inhibit bacterial growth effectively, suggesting avenues for further development as an antimicrobial drug.

- Mechanistic Insights : Investigations into the molecular interactions of this compound with target enzymes have provided insights into its mechanism of action, revealing potential pathways for therapeutic intervention .

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

5-methyl-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C10H12N2O2/c1-6-5-11-9(10(2)3-4-10)12-7(6)8(13)14/h5H,3-4H2,1-2H3,(H,13,14) |

InChI Key |

OMYCXKQHBMGVOP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1C(=O)O)C2(CC2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.